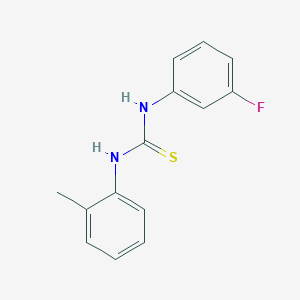
N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea, also known as FMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
科学的研究の応用
N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has also been studied for its potential as an antifungal agent and as a potential treatment for Alzheimer's disease. In material science, N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has been studied for its potential as a corrosion inhibitor for metals. In analytical chemistry, N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has been used as a reagent for the determination of various metals, such as copper and nickel.
作用機序
The mechanism of action for N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, studies have shown that N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea inhibits the growth of cancer cells and fungal cells. N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. In vivo studies have shown that N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has low toxicity and is well-tolerated by animals. However, more studies are needed to determine the long-term effects of N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea.
実験室実験の利点と制限
N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has several advantages for laboratory experiments. N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea is easy to synthesize and has high purity and stability. N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea is also relatively inexpensive compared to other reagents used in laboratory experiments. However, N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has some limitations, such as its low solubility in water, which can make it difficult to use in aqueous solutions. N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea also has limited commercial availability, which can make it difficult to obtain for laboratory experiments.
将来の方向性
There are several future directions for N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea research. One direction is to further study the mechanism of action of N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea and its potential as an anticancer and antifungal agent. Another direction is to study the potential of N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea as a treatment for Alzheimer's disease. Additionally, more studies are needed to determine the long-term effects of N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea and its potential as a corrosion inhibitor and analytical reagent. Further research is also needed to develop new methods for synthesizing N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea and to improve its solubility in water.
合成法
N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea has been synthesized using various methods, including the reaction of 3-fluoroaniline with 2-methylphenyl isothiocyanate in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-fluoroaniline with 2-methylphenyl isothiocyanate in the presence of a catalyst, such as copper(I) thiophene-2-carboxylate. These methods have been used to obtain N-(3-fluorophenyl)-N'-(2-methylphenyl)thiourea with high yields and purity.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2S/c1-10-5-2-3-8-13(10)17-14(18)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXZYMDFXMNSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(2-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)
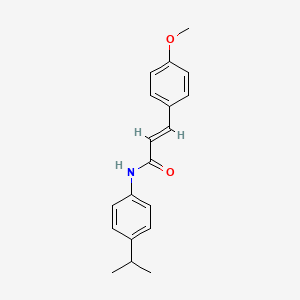
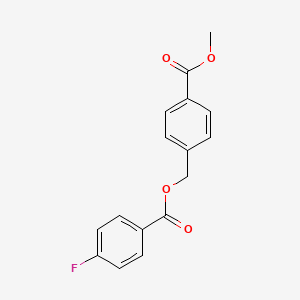
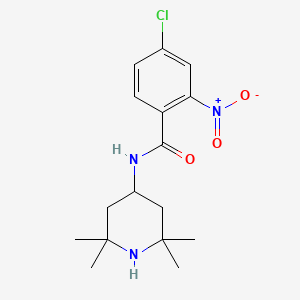


![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)

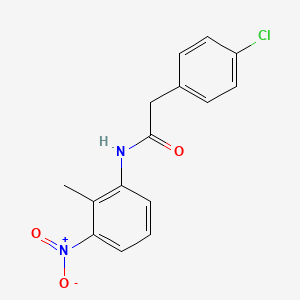
![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)
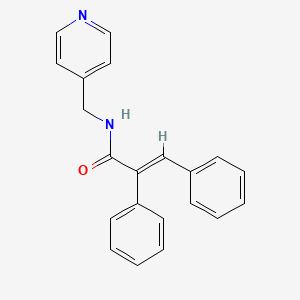
![N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B5694928.png)